Synthetic Utility: Orthogonal Reactivity of 5-Br and 4-Cl Substituents for Sequential Functionalization
The primary differential advantage of 5-Bromo-4-chloropyrazolo[1,5-a]pyridine over its mono-halogenated or differently substituted analogs is its built-in orthogonal reactivity. The presence of both a bromine and a chlorine atom on the same scaffold allows for sequential, site-selective functionalization via cross-coupling reactions [1].
| Evidence Dimension | Orthogonal Reactivity |
|---|---|
| Target Compound Data | Features both a bromo (5-position) and chloro (4-position) substituent on the pyrazolo[1,5-a]pyridine core. |
| Comparator Or Baseline | Mono-halogenated pyrazolo[1,5-a]pyridine analogs (e.g., 4-chloro- or 5-bromo- only) and other di-halogenated isomers (e.g., 4-bromo-5-chloro-pyrazolo[1,5-a]pyridine). |
| Quantified Difference | Qualitative difference: The combination of 5-Br and 4-Cl enables two sequential and chemically distinct functionalization events; comparators offer only one reactive site or a different regiochemical reactivity profile. |
| Conditions | Standard palladium-catalyzed cross-coupling reaction conditions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). |
Why This Matters
This orthogonal reactivity provides a superior synthetic route for building molecular complexity in a controlled, step-wise manner, which is a critical requirement in patent-driven drug discovery and advanced materials research [2].
- [1] Kuujia. (n.d.). Cas no 1427415-74-4 (5-Bromo-4-chloropyrazolo[1,5-a]pyridine). Retrieved from https://www.kuujia.com/cas-1427415-74-4.html View Source
- [2] Cheung, M., Harris, P. A., Badiang, J. G., Peckham, G. E., Chamberlain, S. D., Alberti, M. J., ... & Peel, M. R. (2008). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5428-5430. PMID: 18818075. View Source
